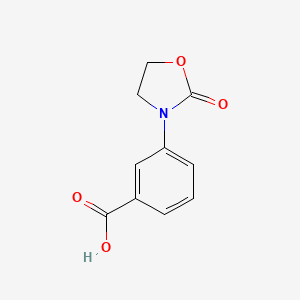

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid

Description

BenchChem offers high-quality 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9(13)7-2-1-3-8(6-7)11-4-5-15-10(11)14/h1-3,6H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETFZTDHSKCSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid CAS 537657-97-9 properties

Topic: 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid (CAS 537657-97-9) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS: 537657-97-9 | Role: Pharmacophore Linker & Synthetic Scaffold

Executive Summary: The Oxazolidinone Linker

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid (CAS 537657-97-9) is a specialized heterocyclic building block used primarily in medicinal chemistry. It combines a benzoic acid moiety , which serves as a versatile handle for amide coupling, with a 2-oxo-1,3-oxazolidine ring (oxazolidinone), a pharmacophore renowned for its biological activity in antibacterials (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban derivatives).

This compound functions as a critical bifunctional scaffold . The carboxylic acid allows for the attachment of target-specific binding domains, while the oxazolidinone ring acts as a rigid, polar spacer that can engage in hydrogen bonding and hydrophobic interactions within a protein active site. Its primary utility lies in the synthesis of Factor Xa inhibitors and next-generation oxazolidinone antibiotics.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates calculated and experimental parameters essential for handling and characterization.

| Property | Value | Note |

| CAS Number | 537657-97-9 | Unique Identifier |

| IUPAC Name | 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid | |

| Molecular Formula | C₁₀H₉NO₄ | |

| Molecular Weight | 207.18 g/mol | |

| Appearance | White to off-white solid | Crystalline powder |

| Solubility | DMSO, Methanol, DMF | Low solubility in water/non-polar solvents |

| pKa (Acid) | ~4.2 (Predicted) | Carboxylic acid proton |

| LogP | ~0.8 - 1.2 (Predicted) | Lipophilicity suitable for drug scaffolds |

| H-Bond Donors | 1 | Carboxylic acid -OH |

| H-Bond Acceptors | 4 | Carbonyls (2) and Ether oxygen |

Synthetic Engineering: Self-Validating Protocols

For process chemists and researchers, the synthesis of CAS 537657-97-9 requires precise control over the cyclization step to prevent polymerization or side reactions. The most robust route utilizes 3-aminobenzoic acid as the starting material.

Primary Synthesis Route: The Chloroformate Cyclization

This method is preferred for its scalability and high yield. It involves the formation of a carbamate intermediate followed by intramolecular cyclization.

Reagents:

-

Cyclizing Agent: 2-Chloroethyl chloroformate

-

Base: Potassium carbonate (

) or Sodium hydroxide ( -

Solvent: THF/Water or Acetone/Water

Step-by-Step Protocol:

-

Carbamate Formation: Dissolve 3-aminobenzoic acid in a biphasic mixture of THF and aqueous

(2.5 eq). Cool to 0°C. -

Addition: Dropwise add 2-chloroethyl chloroformate (1.2 eq) while maintaining temperature <5°C. The reaction forms the intermediate 2-chloroethyl (3-carboxyphenyl)carbamate.

-

Cyclization: Heat the reaction mixture to reflux (or 60°C) for 4–6 hours. The base facilitates the intramolecular attack of the carbamate nitrogen onto the alkyl chloride, closing the oxazolidinone ring.

-

Workup: Acidify the aqueous layer to pH 2–3 with 1N HCl. The product, 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid, will precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Reaction Mechanism Visualization

The following diagram illustrates the transformation logic, highlighting the critical cyclization step.

Figure 1: Synthetic pathway from 3-aminobenzoic acid via chloroformate-mediated cyclization.

Application Architecture in Drug Design

This compound is not merely an intermediate; it is a pharmacophore installer . In drug discovery, it is utilized to introduce the oxazolidinone ring, which mimics the electronic properties of a morpholine or piperazine but with added rigidity and hydrogen-bonding capability.

Factor Xa Inhibition (Anticoagulants)

In the development of anticoagulants similar to Rivaroxaban , the spatial arrangement of the oxazolidinone ring is critical for binding to the S4 pocket of the Factor Xa enzyme.

-

Mechanism: The benzoic acid group of CAS 537657-97-9 is converted to an amide, linking the oxazolidinone core to a chlorothiophene or similar aromatic system.

-

Advantage: The meta-substitution pattern (3-position) provides a specific "kink" in the molecule, often necessary to fit the L-shaped active site of coagulation factors.

Antibacterial Research

Oxazolidinones bind to the 50S ribosomal subunit of bacteria.

-

Strategy: Researchers use this acid to attach different "tail" groups (via the carboxylic acid) to test for improved solubility or potency against resistant strains (MRSA/VRE).

Analytical Validation (Quality Control)

To ensure the integrity of this building block before use in downstream synthesis, the following analytical parameters must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carbonyl).

-

Retention Time: Expect elution around 4.5–5.5 min (depending on specific gradient).

NMR Characterization Criteria

A pure sample must show specific resonance signals.

-

¹H NMR (DMSO-d₆):

- 13.0 (broad s, 1H, -COOH)

- 7.5–8.2 (m, 4H, Aromatic protons)

- 4.4 (t, 2H, Oxazolidinone -CH₂-O-)

- 4.0 (t, 2H, Oxazolidinone -CH₂-N-)

-

Diagnostic Check: The absence of signals around

5–6 ppm ensures the starting aniline is consumed.

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, its structural analogs dictate the following safety profile.

-

Hazard Classification (GHS):

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid can be hygroscopic; keep desiccated.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases.[4] Avoid contact with thionyl chloride (

) unless generating the acid chloride in a controlled fume hood environment.

References

-

Brickner, S. J., et al. (1996).[5] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

-

Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CAS 537657-97-9". PubChem. Link

-

Santa Cruz Biotechnology. "3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid Product Data." SCBT. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]

- 3. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]

- 4. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]

Structure and molecular weight of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid

Technical Guide: Structure, Molecular Weight, and Synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid

Executive Summary & Chemical Identity

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid is a specialized bifunctional heterocyclic building block used primarily in medicinal chemistry and materials science. It serves as a critical scaffold in the synthesis of oxazolidinone-class antibiotics (analogous to Linezolid) and as a rigid linker in polymer chemistry.

This guide provides a definitive breakdown of its structural parameters, physicochemical properties, and a validated synthetic workflow for research applications.

Table 1: Physicochemical Constants & Identity

| Property | Data |

| Chemical Name | 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid |

| CAS Number | 537657-97-9 |

| Molecular Formula | |

| Molecular Weight | 207.18 g/mol |

| Exact Mass | 207.0532 |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~4.0 (Carboxylic acid), ~-1.0 (Oxazolidinone N) |

| SMILES | O=C(O)c1cccc(N2CCOC2=O)c1 |

Structural Analysis & Molecular Architecture

The molecule is composed of two distinct pharmacophores linked by a C-N bond. Understanding this connectivity is vital for predicting reactivity and spectral characteristics.

-

Benzoic Acid Core: The aromatic ring provides a rigid template. The carboxylic acid at position 1 serves as a handle for further derivatization (e.g., amide coupling, esterification).[1]

-

Oxazolidinone Ring: Attached at the meta (3-) position relative to the acid. This 5-membered cyclic carbamate is chemically robust. The nitrogen atom is part of an amide-like system (carbamate), significantly reducing its nucleophilicity compared to a free amine.

Structural Visualization

The following diagram illustrates the logical connectivity and functional segmentation of the molecule.

Figure 1: Functional connectivity map of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid.

Synthesis & Fabrication Protocol

While various routes exist, the 2-Chloroethyl Chloroformate Method is the most reliable for laboratory-scale synthesis due to its high yield and operational simplicity. This protocol avoids high-pressure reactors required for ethylene carbonate routes.

Reaction Logic

-

Acylation: The amino group of 3-aminobenzoic acid attacks the chloroformate to form a carbamate intermediate.

-

Cyclization: Under basic conditions, the carbamate oxygen attacks the alkyl chloride terminal, closing the ring to form the oxazolidinone.

Experimental Workflow

Reagents:

-

Starting Material: 3-Aminobenzoic acid (1.0 eq)

-

Reagent: 2-Chloroethyl chloroformate (1.2 eq)

-

Base: Potassium Carbonate (

) (2.5 eq) -

Solvent: Acetone/Water (1:1 v/v) or THF/Water

Step-by-Step Protocol:

-

Preparation: Dissolve 3-aminobenzoic acid (13.7 g, 100 mmol) in 150 mL of Acetone/Water (1:1). Cool the solution to 0–5°C in an ice bath.

-

Acylation: Add

(17.3 g, 125 mmol) followed by the dropwise addition of 2-chloroethyl chloroformate (12.5 mL, 120 mmol) over 30 minutes. Maintain temperature <10°C. -

Reaction: Remove ice bath and stir at room temperature for 4 hours. Monitoring by TLC (MeOH/DCM) should show consumption of the amine.

-

Cyclization (Phase 2): Add a second portion of

(17.3 g) and heat the reaction mixture to reflux (approx. 60°C) for 6–8 hours. This forces the intramolecular displacement of the chloride. -

Work-up: Evaporate acetone under reduced pressure. Acidify the remaining aqueous solution to pH 2–3 using 2N HCl.

-

Isolation: The product, 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid, will precipitate as an off-white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Yield Expectation: 75–85% Purification: Recrystallization from Ethanol/Water if necessary.

Process Flow Diagram

Figure 2: Synthetic pathway via the chloroformate route.

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare your data against these expected spectral signatures.

-

NMR (400 MHz, DMSO-

-

13.0 (br s, 1H, COOH) – Disappears on

- 8.15 (s, 1H, Ar-H2) – Characteristic isolated proton between substituents.

- 7.80 (d, 1H, Ar-H4)

- 7.65 (d, 1H, Ar-H6)

- 7.50 (t, 1H, Ar-H5)

-

4.45 (t, 2H, Oxazolidinone

-

4.05 (t, 2H, Oxazolidinone

-

13.0 (br s, 1H, COOH) – Disappears on

-

Mass Spectrometry (ESI):

-

Positive Mode

-

Negative Mode

-

Applications in Drug Discovery

This molecule is not merely a final product but a versatile "warhead" carrier and scaffold.

-

Antibiotic Development: The oxazolidinone ring is the pharmacophore responsible for binding to the 50S ribosomal subunit in bacteria (mechanism of Linezolid). This benzoic acid derivative allows researchers to attach different side chains to the carboxylic acid to probe Structure-Activity Relationships (SAR).[1]

-

Proteomics: The carboxylic acid can be activated (NHS-ester) to label lysine residues in proteins, introducing the oxazolidinone motif as a bio-orthogonal tag or metabolic probe.

-

Material Science: Used as a monomer to introduce polarity and hydrogen-bonding capability into high-performance polyamides or polyesters.

References

-

Santa Cruz Biotechnology (SCBT). 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid Product Data Sheet. CAS 537657-97-9.[2][3] Retrieved from

- Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry. (Foundational chemistry for oxazolidinone synthesis).

-

Chem-Impex International. Product Catalog: Benzoic Acid Derivatives. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoic acid derivatives. Retrieved from

Sources

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid safety data sheet (SDS)

Part 1: Chemical Profile & Strategic Importance

1.1 The Compound in Context 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly those targeting coagulation factors (Factor Xa inhibitors) and antimicrobial oxazolidinones (similar to Linezolid).[1]

While often confused with the primary Rivaroxaban intermediate (which utilizes a morpholinone ring), this compound represents a critical structural analog used in Structure-Activity Relationship (SAR) studies to optimize pharmacokinetic profiles. Its dual functionality—a carboxylic acid tail for amide coupling and a polar oxazolidinone core—makes it a versatile scaffold for fragment-based drug discovery.

1.2 Physicochemical Identity

| Property | Specification | Technical Insight |

| Chemical Name | 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid | IUPAC nomenclature standard. |

| CAS Number | 537657-97-9 | Note: Often confused with CAS 13535-01-8 (3-Amino-5-bromopyridine). Verify CAS before procurement. |

| Molecular Formula | C₁₀H₉NO₄ | MW: 207.18 g/mol |

| Appearance | Off-white to pale yellow crystalline solid | Color variance indicates trace oxidation or residual solvent. |

| Solubility | DMSO, DMF, Methanol (Warm) | Sparingly soluble in water; requires polar organic solvents for reaction homogeneity. |

| Melting Point | >200°C (Decomposition likely) | High lattice energy typical of zwitterionic-like character in solid state. |

Part 2: Hazard Analysis & Exposure Control (GHS Interpretation)

2.1 Hazard Classification Logic As a benzoic acid derivative coupled with a heterocyclic amine equivalent, this compound exhibits properties consistent with organic acids and potential biological modulators.

-

Skin/Eye Irritation (H315/H319): The free carboxylic acid moiety (

) protonates tissue surface proteins upon contact with moisture, leading to immediate irritation. -

Respiratory Irritation (H335): The micronized powder form is low-density and easily aerosolized. Inhalation poses a risk to mucous membranes.

-

Acute Toxicity (H302 - Estimated): While specific LD50 data is proprietary, oxazolidinone pharmacophores are biologically active. Treat as Harmful if Swallowed .

2.2 Safe Handling Workflow (Decision Tree) The following diagram outlines the decision logic for handling this compound based on quantity and physical state.

Figure 1: Risk-based handling decision tree. High-quantity solid handling requires enhanced containment due to dust explosion and inhalation risks.

Part 3: Analytical Characterization Protocols

To ensure the integrity of your SAR studies, the purity of the starting material must be validated. Oxazolidinones can degrade via hydrolysis under extreme pH.

3.1 High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm (Strong absorption by the benzoyl system).

-

Pass Criteria: Single peak >98.0% area integration.

3.2 Proton NMR (DMSO-d6)

-

Diagnostic Signals:

- 12.0-13.0 ppm (Broad singlet): Carboxylic acid proton (-COOH ).

- 7.5-8.2 ppm (Multiplets): Aromatic protons (Benzoic acid ring).

- 4.0-4.5 ppm (Multiplets): Oxazolidinone ring protons (-CH2-CH2-).

-

Self-Validation: If the broad singlet at 12-13 ppm is missing, the compound may have formed a salt or decarboxylated (rare but possible).

Part 4: Synthetic Utility & Application

4.1 Amide Coupling (The Primary Workflow) The carboxylic acid moiety is the "warhead" for attaching this scaffold to other pharmacophores. The following protocol uses HATU activation, preferred for its high yield and low racemization risk.

Protocol:

-

Dissolution: Dissolve 1.0 eq of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid in DMF (0.2 M concentration).

-

Base Addition: Add 3.0 eq of DIPEA (Diisopropylethylamine). Caution: Exothermic.

-

Activation: Add 1.1 eq of HATU. Stir for 15 minutes at Room Temperature. The solution should turn yellow/orange.

-

Coupling: Add 1.1 eq of the target amine. Stir for 4-16 hours.

-

Quench: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA) and Brine.

4.2 Synthesis Pathway Diagram

Figure 2: Standard amide coupling workflow utilizing HATU activation. Acidic workup is critical to remove residual base.

Part 5: Emergency Response & Waste Management

5.1 Spills & Exposure

-

Skin Contact: Immediately wash with soap and water for 15 minutes. The compound is acidic; neutralization is not usually required, but thorough dilution is essential.

-

Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from dust irritation), seek medical attention.

5.2 Waste Disposal

-

Classification: Hazardous Organic Waste (Solid or Liquid).

-

Do Not: Do not dispose of down the drain. The oxazolidinone ring is stable and may persist in water systems.

-

Method: Incineration in a licensed chemical waste facility.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Benzoic Acid Derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Oxazolidinone hazards. Retrieved from [Link]

- Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. (Contextual reference for oxazolidinone class utility).

Sources

Methodological & Application

Application Note: Target Deconvolution Using 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid

This Application Note and Protocol guide is designed for researchers utilizing 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid (CAS 537657-97-9) as a functionalized scaffold for Chemical Proteomics.

While oxazolidinones are widely recognized as antibiotics (e.g., Linezolid) targeting the bacterial ribosome, this specific benzoic acid derivative serves as a critical "linker-ready" pharmacophore . Its carboxylic acid handle allows for the attachment of affinity tags (Biotin) or solid supports (Sepharose/Magnetic Beads) without disrupting the core oxazolidinone ring essential for protein binding.

Introduction & Mechanism of Action

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid is a functionalized small molecule probe used primarily in Chemical Proteomics and Target Engagement studies.

-

Pharmacophore: The 2-oxo-1,3-oxazolidin-3-yl moiety mimics the core structure of oxazolidinone antibiotics, which bind to the 23S rRNA of the 50S ribosomal subunit in bacteria and can off-target mammalian mitochondrial ribosomes or Monoamine Oxidases (MAO).

-

Functional Handle: The benzoic acid group (COOH) at the meta-position provides a chemically orthogonal site for conjugation. Unlike the oxazolidinone C5-side chain (often critical for potency), the N-aryl ring is a tolerant position for linker attachment in many structure-activity relationship (SAR) studies.

Primary Applications:

-

Affinity Chromatography: Immobilization on beads to purify oxazolidinone-binding proteins (e.g., ribosomal subunits, resistance factors like Cfr methyltransferase).

-

Photoaffinity Labeling (PAL): Synthesis of trifunctional probes (Pharmacophore + Photocrosslinker + Biotin) to map binding sites.

-

Off-Target Profiling: Screening mammalian lysates to identify toxicity targets (e.g., MAO-A/B inhibition).

Experimental Workflow Design

The successful use of this reagent relies on a three-phase workflow: Probe Synthesis , Affinity Enrichment , and Mass Spectrometry Identification .

Workflow Diagram (DOT/Graphviz)

Caption: Logical flow for converting the benzoic acid precursor into an active proteomics probe and subsequent target identification.

Protocol 1: Probe Synthesis (Biotinylation)

Objective: Convert the carboxylic acid into an NHS-ester and couple it to an Amine-PEG-Biotin linker. This creates a soluble probe for "in-solution" pull-downs.

Reagents Required:

-

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid (10 mg, ~48 µmol)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

EZ-Link™ Amine-PEG3-Biotin (Thermo Fisher or equivalent)

-

Dry DMF (Dimethylformamide)

-

DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Procedure:

-

Activation: Dissolve 10 mg of the benzoic acid derivative in 500 µL dry DMF. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

-

Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC or LC-MS to confirm formation of the NHS-ester intermediate.

-

Coupling: Add 1.2 equivalents of Amine-PEG3-Biotin and 3 equivalents of DIPEA to the reaction mixture.

-

Incubation: Stir overnight at RT in the dark.

-

Purification: Purify the resulting conjugate using semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

Validation: Verify the mass of the Oxazolidinone-PEG-Biotin Probe via ESI-MS. Lyophilize and store at -20°C.

Expert Insight: Using a PEG spacer is crucial. Direct attachment of biotin to the benzoic acid can create steric hindrance, preventing the oxazolidinone headgroup from entering the deep binding pocket of the ribosome or enzyme active site.

Protocol 2: Affinity Enrichment (Pull-Down)

Objective: Isolate proteins that bind to the oxazolidinone pharmacophore from a complex lysate.

Controls:

-

Positive Control: Lysate + Probe.

-

Competition Control (Critical): Lysate + Excess Free Linezolid (100x) + Probe. (Targets that disappear in this sample are specific binders).

-

Negative Control: Lysate + Biotin-only (no pharmacophore).

Step-by-Step Procedure:

-

Lysate Preparation:

-

Harvest bacteria (e.g., S. aureus or E. coli) or mammalian cells (e.g., HEK293).

-

Lyse in Native Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 5 mM MgCl₂, Protease Inhibitors).

-

Note: MgCl₂ is essential to maintain ribosomal integrity if the ribosome is the target.

-

Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant. Adjust protein concentration to 1–2 mg/mL.

-

-

Competition Step (Specificity Check):

-

Split lysate into two aliquots.

-

Aliquot A (Experiment): Add DMSO (vehicle).

-

Aliquot B (Competition): Add 200 µM free Linezolid (or unmodified 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid).

-

Incubate both for 30 min at 4°C.

-

-

Probe Incubation:

-

Add the Oxazolidinone-PEG-Biotin Probe (synthesized in Protocol 1) to both aliquots at a final concentration of 2–10 µM.

-

Rotate for 2 hours at 4°C.

-

-

Capture:

-

Add 50 µL of pre-washed Streptavidin Magnetic Beads to each sample.

-

Rotate for 1 hour at 4°C.

-

-

Washing:

-

Place tubes on a magnetic rack. Remove supernatant.

-

Wash beads 3x with Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40).

-

Wash 2x with PBS (detergent-free) to remove surfactants before MS.

-

-

Elution:

-

Option A (Gel): Boil beads in 2x SDS-PAGE loading buffer. Run on gel.[1]

-

Option B (On-Bead Digestion): Resuspend beads in 50 mM Ammonium Bicarbonate. Add Trypsin (1 µg) and digest overnight at 37°C.

-

Data Analysis & Interpretation

When analyzing MS data, compare the Experiment (Probe only) vs. Competition (Probe + Excess Competitor) .

| Protein Category | Experimental Signal | Competition Signal | Interpretation |

| Specific Target | High | Low / Absent | True binder (displaced by competitor). |

| Non-Specific | High | High | Background binder (bead/biotin sticky protein). |

| Low Abundance | Low | Low | Noise or low-affinity interaction. |

Common Targets for Oxazolidinone Probes[2]

-

Ribosomal Proteins: L3, L4, and 23S rRNA-associated proteins (primary antibiotic target).

-

Resistance Factors: Cfr methyltransferase (modifies the binding site).

-

Off-Targets: Monoamine Oxidase A/B (MAO), Mitochondrial Ribosomal Proteins (MRPL series).

References

-

Leach, K. L., et al. (2007). "The Site of Action of Oxazolidinone Antibiotics in Living Bacteria and in Human Mitochondria." Molecular Cell. Link

-

Brakhage, A. A., et al. (2022). "Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA." ACS Chemical Biology. Link

-

Santa Cruz Biotechnology. "3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid Product Data." SCBT Catalog. Link[2]

-

Nagiec, E. E., et al. (2005). "Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes." Antimicrobial Agents and Chemotherapy.[3][4] Link

-

Scientific Protocol Repository. "Streptavidin Pull-Down Protocol for Chemical Proteomics." Thermo Fisher Scientific. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | CAS 537657-97-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Amide Bond Formation with Benzoic Acid Derivatives

Abstract

Benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, yet their amide coupling is frequently complicated by electronic deactivation and steric hindrance (ortho-substitution). While standard carbodiimide protocols often suffice for simple substrates, they fail to deliver high yields for electron-deficient or sterically encumbered analogs. This guide provides a scientifically grounded decision matrix and three distinct, self-validating protocols: HATU for high-throughput discovery, Ghosez’s Reagent for sterically demanding substrates, and Propylphosphonic Anhydride (T3P) for scalable, green synthesis.

Part 1: Mechanistic Considerations & Decision Matrix

The Ortho-Effect and Electronic Tuning

The reactivity of benzoic acids is governed by the interplay of resonance and sterics.

-

Steric Inhibition of Resonance: Substituents at the ortho position force the carboxyl group out of planarity with the aromatic ring.[1] While this breaks conjugation (potentially increasing acidity), it creates a significant steric blockade against the nucleophilic attack of the amine.[1]

-

Electronic Deactivation: Electron-Donating Groups (EDGs) like -OMe or -OH increase electron density at the carbonyl carbon, rendering it less electrophilic and sluggish to react. Conversely, Electron-Withdrawing Groups (EWGs) activate the carbonyl but can destabilize active esters, leading to hydrolysis before amine attack.

Reagent Selection Strategy

Do not default to EDC/HOBt for complex benzoic acids. Use the following logic flow to select the optimal condition.

Figure 1: Decision matrix for selecting amide coupling conditions based on steric hindrance and scale.

Part 2: Comparative Data Analysis

The following table contrasts the three core protocols based on reactivity profile and downstream processing requirements.

| Feature | Protocol A: HATU | Protocol B: Ghosez's Reagent | Protocol C: T3P |

| Mechanism | Uronium Active Ester | Acid Chloride (Neutral) | Mixed Anhydride |

| Primary Use Case | Discovery / HTS | Sterically Hindered / Electron-Poor | Scale-up / Green Chemistry |

| Steric Tolerance | Moderate | High (Best in class) | Moderate to High |

| Byproducts | Tetramethylurea (water soluble) | Neutral Amides | Water soluble phosphates |

| Racemization Risk | Low (with DIPEA control) | Low (Neutral conditions) | Very Low |

| Cost | High | Moderate | Low (Bulk) |

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Application: General discovery chemistry, library synthesis, and substrates with moderate deactivation. Mechanism: HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates amine attack via the "neighboring group effect" of the pyridine nitrogen [1].

Reagents:

-

Benzoic Acid Derivative (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

-

Solvent: DMF (Preferred) or DMAc. Avoid DCM if solubility is poor.

Step-by-Step Workflow:

-

Pre-activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration). Add DIPEA (1.0 equiv only at this stage) and HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

-

Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing competition from amine salt formation.

-

-

Coupling: Add the amine (1.2 equiv) and the remaining DIPEA (1.0–2.0 equiv).

-

Monitoring: Stir at RT for 1–4 hours. Monitor by LCMS.[2]

-

Checkpoint: If the acid is consumed but the active ester persists (mass = Acid + 117), the amine is likely too hindered or unreactive. Switch to Protocol B .

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Protocol B: The "Sledgehammer" (Ghosez’s Reagent)

Application: Ortho-substituted benzoic acids , electron-deficient amines, or acid-sensitive substrates. Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions , avoiding the harsh acidity of SOCl₂ or Oxalyl Chloride [2].

Reagents:

-

Benzoic Acid Derivative (1.0 equiv)

-

Ghosez’s Reagent (1.1 – 1.5 equiv)

-

Amine (1.1 – 1.5 equiv)

Step-by-Step Workflow:

-

Activation: Dissolve the benzoic acid in dry DCM (0.2 M) under Nitrogen/Argon. Add Ghosez’s reagent (1.2 equiv) dropwise at RT.

-

Reaction: Stir for 1–2 hours.

-

Self-Validation: Monitor by TLC or aliquots quenched with MeOH (check for methyl ester by LCMS). Conversion to the acid chloride is usually quantitative.

-

-

Coupling: Add the amine (1.2 equiv) directly to the reaction mixture. If the amine is available as a salt (e.g., HCl salt), add 2.0 equiv of Pyridine or Et₃N to liberate the free base.

-

Workup: The byproduct is a neutral amide (N,N-dimethylisobutyramide), which is water-soluble. Wash the DCM layer with 1N HCl (if product is not basic) or NaHCO₃, then brine.

Protocol C: The "Green & Scalable" (T3P)

Application: Multi-gram scale-up, GMP processes, and avoiding toxic byproducts. Mechanism: Propylphosphonic Anhydride (T3P) forms a mixed anhydride. The cyclic structure reduces epimerization, and the byproducts are water-soluble phosphonic acid salts [3].

Reagents:

-

Benzoic Acid Derivative (1.0 equiv)

-

Amine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (Preferred) or DIPEA (2.5 – 4.0 equiv)

-

Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step Workflow:

-

Charge: Combine acid, amine, and base in EtOAc (or chosen solvent). Cool to 0°C.

-

Addition: Add T3P solution dropwise. (Exothermic reaction).[3]

-

Reaction: Allow to warm to RT and stir. T3P kinetics are slower than HATU; reaction may require 12–24 hours.

-

Optimization: If conversion is slow, heat to 50–60°C. T3P is thermally stable [4].

-

-

Workup: Critical Step. Wash the organic layer with water (x3). The T3P byproducts are highly water-soluble, often eliminating the need for chromatography.

Part 4: Troubleshooting & Optimization

Scenario 1: Low Conversion with Ortho-Substituents

-

Root Cause:[1][4][5][6][7][8] Steric hindrance preventing nucleophilic attack on the active ester.

-

Solution: Switch to Protocol B . The acid chloride is smaller and more electrophilic than the HATU-OBt ester. Alternatively, use a microwave reactor with T3P at 80°C.

Scenario 2: N-Acyl Urea Formation

-

Root Cause:[1][4][5][6][7][8] Common with EDC/DCC.[6][9] The O-acylisourea rearranges before the amine attacks.

-

Solution: Switch to Protocol C (T3P) or Protocol A (HATU) . These reagents suppress rearrangement pathways.

Scenario 3: Product Soluble in Water (Workup Failure)

-

Root Cause:[1][4][5][6][7][8] Polar amide product washes out during extraction.

-

Solution: For Protocol C, avoid aqueous wash. Instead, filter through a pad of silica or basic alumina to trap the phosphorus byproducts, then elute with a polar solvent (e.g., 10% MeOH in DCM).

References

-

BenchChem. Assessing the Efficiency of HOTU in Sterically Hindered Couplings. (Accessed 2023).[2][10]

-

Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org.[4][5] Biomol. Chem., 2015.

-

Curia (formerly AMRI). Understanding T3P® from start to finish. (Accessed 2023).[2][10]

-

Ningbo Inno Pharmchem. Optimizing Your Synthesis: The Advantages of Using T3P for Amide and Ester Formation.

-

Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (Boric Acid Catalysis).[8]

Sources

- 1. Ortho effect - Wikipedia [en.wikipedia.org]

- 2. growingscience.com [growingscience.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sciepub.com [sciepub.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Topic: Navigating the Stability of Oxazolidinone Carboxylic Acids: Comprehensive Storage and Handling Protocols

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazolidinone carboxylic acids represent a critical class of compounds, particularly in the development of novel therapeutics, including antibacterials.[1][2] Their efficacy and safety are intrinsically linked to their chemical stability. This guide provides a comprehensive framework for understanding and managing the stability of these molecules. We delve into the fundamental principles of their storage, explore common degradation pathways, and offer detailed, field-proven protocols for conducting robust stability assessments in accordance with international guidelines.[3][4][5] This document is intended to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity, quality, and reliability of their oxazolidinone carboxylic acid-based active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Stability

The oxazolidinone ring is a versatile scaffold in medicinal chemistry, prized for its unique mechanism of action in inhibiting bacterial protein synthesis and its favorable druglike properties.[1][2][6] The presence of a carboxylic acid moiety can further enhance properties such as solubility or provide a handle for further chemical modification. However, the combination of the cyclic carbamate within the oxazolidinone ring and the acidic functional group introduces specific stability challenges.

Understanding and controlling the degradation of these molecules is not merely an academic exercise; it is a cornerstone of drug development. It ensures that from the research bench to clinical trials and eventual patient use, the compound's identity, purity, and potency are maintained. This guide is structured to provide both the foundational knowledge and the practical steps required to achieve this.

Recommended Storage Conditions

Proper storage is the first line of defense against degradation. The recommendations below are based on general principles for complex organic molecules and should be considered a starting point, to be refined by specific stability data for the molecule .

| Parameter | Condition | Rationale & Expert Insight |

| Temperature | ≤ 5°C (Refrigerated) or ≤ -20°C (Frozen) | Lowering thermal energy is the most effective way to decrease the rate of all potential chemical degradation reactions, including hydrolysis and oxidation. For long-term storage, -20°C or below is strongly preferred. |

| Humidity | Store with desiccant in a tightly sealed container | The oxazolidinone ring is susceptible to hydrolysis.[7][8] Minimizing exposure to atmospheric moisture is critical, especially for solid materials. Using inert gas (e.g., Argon, Nitrogen) backfill is also a best practice. |

| Light | Protect from light (Amber vials or opaque containers) | Photolytic degradation is a common pathway for many APIs.[5] Protection from UV and visible light prevents the formation of photolytic degradants until formal photostability studies (per ICH Q1B) have been completed. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | For compounds sensitive to oxidation, displacing oxygen can significantly enhance stability. This is particularly relevant if the molecule has sites prone to oxidative attack.[9] |

Key Degradation Pathways

Stress testing helps to identify the likely degradation products of a drug substance.[5] For oxazolidinone carboxylic acids, the primary vulnerabilities are hydrolysis, oxidation, photolysis, and decarboxylation. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Caption: Workflow for formal long-term and accelerated stability studies.

Methodology:

-

Batch Selection: Select at least three primary batches of the oxazolidinone carboxylic acid. [3][5]The batches should be manufactured by a process that simulates the final production process and should be representative of the material's quality. [3]2. Container Closure System: Package the samples in a container closure system that is the same as or simulates the system proposed for storage and distribution. [10]3. Initiate Study: Place the packaged samples into controlled environmental chambers under the conditions specified in the table below.

-

Testing Frequency: Pull samples at specified time points for analysis. For long-term studies, a typical frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter. [10][11]For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended. [12]5. Analysis: At each time point, test the samples for critical quality attributes. This must include a validated stability-indicating assay (e.g., HPLC) to determine the purity of the API and the levels of any degradation products. [10][13]Other tests may include appearance, water content, and physical properties.

-

Evaluation: Analyze the data to identify any trends or "significant changes," which is defined as the failure to meet the established specification. [13]This evaluation forms the basis for proposing a re-test period.

ICH Recommended Storage Conditions for Formal Studies:

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate ¹ | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

¹ Intermediate studies are performed if a significant change occurs during accelerated testing. [11]

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. [14][15]This is critical for developing and validating a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance. [14] Methodology:

For each condition, a control sample (stored under recommended conditions) should be analyzed concurrently.

-

Acid Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add an equal volume of 0.1 M to 1 M HCl. [14] * Heat the mixture if necessary (e.g., 60°C) and monitor over time (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the sample with an equivalent amount of NaOH.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL).

-

Add an equal volume of 0.1 M to 1 M NaOH. [14] * Keep at room temperature or heat gently, monitoring over time.

-

Before analysis, neutralize the sample with an equivalent amount of HCl.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound (e.g., 1 mg/mL).

-

Add a solution of 3-30% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, and monitor over time.

-

-

Thermal Degradation:

-

Expose the solid API to dry heat (e.g., 60-80°C) in a calibrated oven.

-

If the compound is intended for solution/suspension, perform thermal degradation in solution as well.

-

Monitor over a period of several days.

-

-

Photolytic Degradation:

-

Expose the solid API and a solution of the API to a light source that provides combined UV and visible output, as specified in ICH Q1B.

-

A dark control, wrapped in aluminum foil, must be exposed alongside the test samples to differentiate between thermal and photolytic degradation. [5] * Analyze samples after a specified exposure duration.

-

Analytical Considerations

The backbone of any stability study is a robust, validated analytical method. For oxazolidinone carboxylic acids, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective technique. [16][17][18]The method must be "stability-indicating," meaning it can separate, detect, and quantify the intact API from its degradation products and any process-related impurities.

Conclusion

The chemical stability of oxazolidinone carboxylic acids is a multifaceted property that requires a systematic and scientifically grounded approach. By implementing controlled storage conditions, understanding potential degradation pathways, and executing rigorous stability testing protocols as outlined in this guide, researchers and developers can ensure the quality and integrity of these vital compounds. Adherence to these principles is fundamental to successful drug development and regulatory approval.

References

-

Title: Q1A(R2) Guideline - ICH Source: International Council for Harmonisation URL: [Link]

-

Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL: [Link]

-

Title: ICH releases overhauled stability guideline for consultation Source: RAPS URL: [Link]

-

Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL: [Link]

-

Title: Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products Source: World Health Organization (WHO) URL: [Link]

-

Title: Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS Source: MDPI URL: [Link]

-

Title: Stability testing of existing active substances and related finished products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions Source: PubMed URL: [Link]

-

Title: Annex 10 - ICH Source: World Health Organization (WHO) URL: [Link]

-

Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: ResearchGate URL: [Link]

-

Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022 Source: Egyptian Drug Authority URL: [Link]

-

Title: Stability Testing for Pharmaceuticals & More Source: Parameter Generation & Control URL: [Link]

-

Title: Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy Source: PubMed URL: [Link]

-

Title: A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms Source: International Journal of Pharmaceutical and Bio-Medical Science URL: [Link]

-

Title: A double decarboxylation reaction of an oxazolidinone and carboxylic Acid: its application to the synthesis of a new opioid lead compound Source: PubMed URL: [Link]

-

Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: PubMed URL: [Link]

-

Title: Forced degradation study data under stress conditions Source: ResearchGate URL: [Link]

-

Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: MDPI URL: [Link]

-

Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: PMC URL: [Link]

-

Title: Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF Source: ResearchGate URL: [Link]

-

Title: Forced Degradation Studies Source: Coriolis Pharma URL: [Link]

-

Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

-

Title: Oxazolidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]

-

Title: Current Updates on Oxazolidinone and Its Significance Source: PMC URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. snscourseware.org [snscourseware.org]

- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxazolidine - Wikipedia [en.wikipedia.org]

- 9. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. database.ich.org [database.ich.org]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. ajrconline.org [ajrconline.org]

- 16. researchgate.net [researchgate.net]

- 17. ijprajournal.com [ijprajournal.com]

- 18. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Synthesis of Oxazolidinone Derivatives Using Phosgene Substitutes

Executive Summary

Oxazolidinones represent a critical class of heterocyclic compounds in pharmaceutical chemistry, serving as the core pharmacophore for antibiotics (e.g., Linezolid, Tedizolid) and as essential chiral auxiliaries in asymmetric synthesis (Evans auxiliaries). Historically, the synthesis of the 2-oxazolidinone ring relied on phosgene (

This Application Note details the transition to Phosgene Substitutes —specifically 1,1'-Carbonyldiimidazole (CDI), Triphosgene (BTC), and Dimethyl Carbonate (DMC). We provide validated protocols, mechanistic insights, and safety frameworks to ensure high-yield synthesis while mitigating the risks associated with traditional carbonylation reagents.

Strategic Reagent Selection

The choice of carbonyl source dictates the purification strategy, reaction rate, and safety profile. The following table contrasts the primary substitutes to guide experimental design.

Table 1: Comparative Analysis of Carbonyl Sources

| Feature | Phosgene ( | Triphosgene (BTC) | CDI | Dimethyl Carbonate (DMC) |

| Physical State | Gas (Toxic) | Crystalline Solid | Crystalline Solid | Liquid |

| Atom Economy | High | Moderate | Low (Imidazole byproduct) | High (Green) |

| Reactivity | Extreme | High (Generates | Moderate/Mild | Low (Requires catalyst/heat) |

| Safety Profile | Critical Hazard | High Hazard (Solid handling) | Low Hazard | Safe (Green Solvent) |

| Byproducts | HCl | HCl | Imidazole | Methanol |

| Primary Use | Legacy/Large Scale | Scale-up/Stubborn Substrates | Sensitive/Chiral Substrates | Green/Sustainable Process |

Mechanistic Pathways

Understanding the activation mechanism is crucial for troubleshooting low yields or racemization.

General Cyclization Mechanism

The synthesis generally proceeds via the nucleophilic attack of the amino group on the activated carbonyl, followed by intramolecular cyclization by the hydroxyl group.

Figure 1: General mechanistic pathway for oxazolidinone formation via activated carbonyl species.

Experimental Protocols

Protocol A: CDI-Mediated Synthesis (The "Clean" Method)

Application: Ideal for acid-sensitive substrates and chiral auxiliaries where racemization is a concern. CDI allows for mild conditions without the generation of HCl.

Reagents:

-

Substrate: 1,2-Amino alcohol (1.0 equiv)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 – 1.2 equiv)

-

Solvent: Anhydrous THF or DCM

-

Quench: Water/Brine

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve the amino alcohol (e.g., L-Phenylalaninol for Evans auxiliary) in anhydrous THF (0.1 M concentration).

-

Addition: Cool the solution to 0°C. Add CDI in one portion. Note: Evolution of

gas will be observed. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

-

Workup:

-

Dilute with diethyl ether or EtOAc.

-

Wash sequentially with 1M HCl (to remove imidazole and unreacted CDI), saturated

, and brine. -

Dry over

and concentrate.

-

-

Purification: Recrystallization (often sufficient for auxiliaries) or Flash Chromatography.

Author’s Note: If the reaction stalls, adding a catalytic amount of DMAP (5 mol%) can accelerate the ring closure.

Protocol B: Triphosgene-Mediated Synthesis (The "Robust" Method)

Application: Used for sterically hindered substrates or when high reactivity is required. Safety Critical: Triphosgene is a solid trimer of phosgene. One mole of Triphosgene generates three moles of phosgene in situ. All work must be performed in a functioning fume hood.

Reagents:

-

Substrate: Amino alcohol (1.0 equiv)[1]

-

Reagent: Triphosgene (0.35 – 0.4 equiv)

-

Base: Triethylamine (

) or DIPEA (2.5 equiv) -

Solvent: Anhydrous DCM

Step-by-Step Methodology:

-

Safety Setup: Prepare a caustic scrubber (20% NaOH solution) for the exhaust gas line to neutralize any escaping phosgene.

-

Dissolution: Dissolve amino alcohol and

in DCM under Nitrogen at 0°C. -

Controlled Addition: Dissolve Triphosgene in a separate volume of DCM. Add this solution dropwise to the reaction mixture over 30–60 minutes.

-

Critical: Keep temperature < 5°C to prevent rapid gas evolution.

-

-

Cyclization: Stir at 0°C for 1 hour, then allow to warm to RT.

-

Quenching (Critical):

-

Cool back to 0°C.

-

Add saturated

or water very slowly. -

Wait: Ensure gas evolution ceases before transferring to a separatory funnel.

-

-

Workup: Wash organic layer with 1M HCl, water, and brine. Dry and concentrate.

Protocol C: Dimethyl Carbonate (DMC) Synthesis (The "Green" Method)

Application: Sustainable, industrial-scale synthesis where green chemistry metrics are prioritized.

Reagents:

-

Substrate: Amino alcohol (1.0 equiv)[1]

-

Reagent/Solvent: Dimethyl Carbonate (DMC) (Excess, acts as solvent)

-

Catalyst:

(0.1 – 1.0 equiv) or Ionic Liquids (e.g., BMImCl)

Step-by-Step Methodology:

-

Setup: Use a pressure tube or reflux condenser setup.

-

Mixing: Combine amino alcohol and catalyst (

) in neat DMC. -

Reflux: Heat the mixture to reflux (90°C) or 100–120°C in a sealed vessel.

-

Duration: Reaction times are longer (12–24 hours).

-

Workup: Filter off the solid catalyst. Evaporate the excess DMC (recyclable). Recrystallize the residue.

Process Workflow & Decision Logic

Use the following logic flow to determine the optimal protocol for your specific target molecule.

Figure 2: Decision matrix for selecting the appropriate carbonylation reagent.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield (CDI) | Moisture in solvent | CDI hydrolyzes rapidly. Ensure THF/DCM is anhydrous (Karl Fischer < 0.05%). |

| Incomplete Reaction (DMC) | Equilibrium limitation | Remove Methanol byproduct via azeotropic distillation or molecular sieves. |

| Racemization | High Temperature / Strong Base | Switch to Protocol A (CDI) at 0°C. Avoid strong bases like NaH; use mild bases or no base. |

| Precipitate in Workup | Urea formation | In CDI reactions, dimerization can occur. Increase dilution (0.05 M) to favor intramolecular cyclization. |

References

-

Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

-

Evans, D. A., et al. (1982). "Chiral enolates of oxazolidinones." Journal of the American Chemical Society. (Foundational work on chiral auxiliaries).[1][5] Link

-

Shaikh, A. A. G., & Sivaram, S. (1996). "Organic Carbonates." Chemical Reviews. (Review of DMC chemistry). Link

-

Cotarca, L., et al. (2017). "Phosgene and Phosgene Substitutes." Ullmann's Encyclopedia of Industrial Chemistry. (Safety and industrial handling). Link

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. (Detailed protocol for oxazolidinone synthesis). Link

Sources

- 1. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]

- 6. CN113045509B - Industrial production method of linezolid - Google Patents [patents.google.com]

Troubleshooting & Optimization

Troubleshooting solubility issues of oxazolidinone benzoic acid in aqueous buffers

Technical Support Center: Solubility Optimization for Oxazolidinone Benzoic Acid Derivatives

Executive Summary

Researchers working with Oxazolidinone Benzoic Acid derivatives frequently encounter a "solubility paradox." While the benzoic acid moiety is introduced to enhance polarity, the rigid, lipophilic oxazolidinone core (similar to Linezolid) often dominates the physicochemical profile.

The molecule typically behaves as a hydrophobic weak acid (

Module 1: The pH Factor (Thermodynamic Solubility)

Issue: "My compound dissolves in DMSO but precipitates immediately when added to PBS (pH 7.4)."

The Mechanism:

Benzoic acid derivatives rely on ionization to dissolve in water. The intrinsic solubility (

However, many researchers overestimate the power of pH 7.4. If your compound's intrinsic solubility (

Troubleshooting Protocol:

| Symptom | Diagnosis | Corrective Action |

| Cloudy at pH 5-6 | Protonation Event. The buffer capacity is too low, and the acidic drug lowered the pH, pushing it back below its | Use Stronger Buffers. Switch from 10mM PBS to 100mM Tris or Phosphate to maintain pH > 7.5. |

| Precipitates at pH 7.4 | Lipophilicity Dominance. The ionized tail cannot pull the greasy "head" into solution. | Shift pH or Add Cosolvent. Increase pH to 8.0-8.5 (if assay permits) or add 5-10% PEG-400. |

Q: Can I use Acetate buffer (pH 4.5)?

A: No. At pH 4.5, you are near the

Module 2: The DMSO Dilution Shock (Kinetic Solubility)

Issue: "I see a fine precipitate form seconds after adding my DMSO stock to the media."

The Mechanism: This is a classic "Solvent Shift" failure. DMSO solvates the oxazolidinone ring via dipole-dipole interactions. When you dilute into water:

-

Water molecules aggressively hydrate the DMSO (exothermic mixing).

-

The "solvation shell" around the drug is stripped away.

-

The drug molecules aggregate into amorphous nanoclusters before they can ionize and stabilize.

Q: How do I prevent this "crashing out"? A: You must slow the aggregation rate to allow the acid group to ionize.

Protocol: The "Predilution" Step Do not pipette 100% DMSO stock directly into the buffer.

-

Step 1: Dilute your DMSO stock 1:1 with PEG-400 or Propylene Glycol .

-

Step 2: Slowly add this mixture to the vortexing buffer.

-

Step 3: Ensure the buffer is pre-warmed to 37°C (solubility is endothermic).

Module 3: Advanced Formulation (Cyclodextrins)

Issue: "pH adjustment isn't working, and I can't use high percentages of DMSO in my cell assay."

The Solution:

Oxazolidinone rings fit perfectly into the hydrophobic cavity of

Recommended Reagent: Hydroxypropyl-

Formulation Recipe:

-

Prepare a 20% (w/v) HP-

-CD solution in your buffer (PBS or Saline). -

Add your solid drug (or concentrated DMSO stock) to this vehicle.

-

Sonicate for 30 minutes at 40°C.

-

Filter sterilize (0.22 µm).

Citation Support: Cyclodextrin complexation has been proven to increase oxazolidinone solubility by up to 20-fold by stabilizing the heterocyclic core [1, 2].

Visual Troubleshooting Logic

The following diagram outlines the decision process for solubilizing Oxazolidinone Benzoic Acid derivatives.

Caption: Decision tree for troubleshooting solubility based on pH, concentration, and excipient selection.

Module 4: Salt Selection (The Counter-Ion Effect)

Issue: "I am using the sodium salt, but it is hygroscopic and still precipitates over time."

Insight:

While Sodium (

Recommendation: Switch to an Organic Amine Salt .

-

Tris (Tromethamine): Large, bulky counter-ion that disrupts crystal lattice packing.

-

Meglumine: Excellent for enhancing wetting and dissolution rates.

-

Ethanolamine: Often used for oxazolidinone derivatives to lower melting points and improve solubility.

Comparison of Salt Forms:

| Counter-Ion | Aqueous Solubility | Stability | Notes |

| Free Acid | Very Low (<0.1 mg/mL) | High | Requires pH > 7 to dissolve. |

| Sodium ( | Moderate | Low (Hygroscopic) | Prone to "salting out" in PBS/Saline. |

| Tris | High | Moderate | Best for biological buffers; lowers lattice energy. |

| Meglumine | Very High | High | Ideal for high-concentration stock solutions. |

References

-

Loftsson, T., et al. (2005).[1][2] "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery.

-

Piel, G., et al. (2001).[1][2] "Molecular modeling study of beta- and gamma-cyclodextrin complexes." European Journal of Pharmaceutical Sciences.

-

Bordwell, F.G. (2025). "pKa Table - Organic Chemistry Data." University of Wisconsin.

-

BenchChem Tech Support. (2025). "Addressing issues with DMSO precipitating out of solution when adding aqueous buffers."

-

PubChem. (2025).[3] "Benzoic Acid Solubility Profile." National Library of Medicine.[3]

Sources

Technical Support Center: 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid Stability Guide

Ticket ID: OX-STAB-001 Subject: Prevention of Lactam/Carbamate Ring Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Definition

The Challenge: Researchers working with 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid often encounter a critical stability conflict. The molecule contains a carboxylic acid (requiring basic conditions for solubility in aqueous media) and an oxazolidinone ring (a cyclic carbamate often colloquially termed a "lactam" in pharma contexts, which is susceptible to hydrolysis under those same basic conditions).

The Failure Mode: Exposure to pH > 10, elevated temperatures, or nucleophilic solvents causes the oxazolidinone ring to open. This results in the formation of the corresponding amino-alcohol impurity (N-(2-hydroxyethyl)-3-aminobenzoic acid derivative), destroying the pharmacophore.

This guide provides the operational protocols to navigate this "stability window" during synthesis, purification, and storage.

Root Cause Analysis: The Hydrolysis Mechanism

To prevent degradation, one must understand the microscopic reversibility of the ring formation. The carbonyl carbon of the oxazolidinone is electrophilic. In the presence of strong nucleophiles (like hydroxide ions

Mechanism Visualization

The following diagram illustrates the pathway you must avoid.

Operational Protocols: Synthesis & Work-up

Reaction Optimization (The "Safe Base" Protocol)

When coupling this benzoic acid derivative (e.g., amide coupling), avoid inorganic hydroxides (NaOH, KOH). Their high basicity and small ionic radius promote rapid attack on the ring carbonyl.

Recommended Reagents:

-

Preferred Bases: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These are bulky organic bases that are less nucleophilic.

-

Alternative: Mild inorganic carbonates (

,

Work-up and Purification (The Critical pH Window)

This is the most common point of failure. You likely need to extract the acid into water or precipitate it.

The Protocol:

-

Dissolution: If you must dissolve the compound in water, use a buffered solution rather than adjusting pH with neat base.

-

The pH Window: Maintain pH between 4.0 and 8.5 .

-

pH < 4:[1] Compound precipitates (good for isolation, bad for liquid handling).

-

pH > 9: Hydrolysis rate increases exponentially.

-

-

Temperature Control: All aqueous basic manipulations must be performed at 0–5°C .

Data: pH vs. Half-Life (

| pH Condition | Temperature | Estimated | Action Required |

| pH 7.0 (Neutral) | 25°C | > 7 Days | Safe for standard processing. |

| pH 9.0 (Mild Base) | 25°C | ~ 12–24 Hours | Process immediately. Do not store. |

| pH 11.0 (Strong Base) | 25°C | < 30 Minutes | CRITICAL FAILURE. Avoid. |

| pH 11.0 (Strong Base) | 0°C | ~ 2–4 Hours | Emergency handling only. |

Decision Logic for Isolation

Use this workflow to determine the safest isolation method.

Analytical Troubleshooting (HPLC/LC-MS)

Issue: Users often report "impurities" appearing during analysis that were not present in the flask. Cause: On-column hydrolysis. Using a basic mobile phase (e.g., Ammonium Hydroxide pH 10) for negative mode MS can degrade the sample during the run.

Corrective Action:

-

Mobile Phase: Use Acidic Mobile Phases (0.1% Formic Acid or TFA). The oxazolidinone ring is highly stable in acid [1].

-

Diluent: Dissolve samples in Acetonitrile/Water (1:1) or DMSO.[2][3] Avoid dissolving in pure methanol if the sample is slightly basic, as methoxide formation can cause ring opening (transesterification).

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol/Ethanol for recrystallization? A: Yes, but with caution. While oxazolidinones are generally stable in alcohols, the presence of any residual base (like carbonate from the synthesis) can catalyze transesterification . This opens the ring to form the linear carbamate ester. Recommendation: Ensure the crude material is acidified (protonated acid form) before heating in alcohol.

Q2: I see a new peak at M-44 in my Mass Spec. What is it?

A: This is likely decarboxylation . If the ring opens (M+18), the resulting carbamic acid is unstable and loses

Q3: How should I store the solid material? A: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture is the enemy. Hydrolysis requires water; keeping the material dry prevents the reaction regardless of pH [5].

References

-

Vertex AI Search. (2025). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from 4[5]

-

Dong, J., et al. (2012).[1] Oxidative degradation studies of an oxazolidinone-derived antibacterial agent. Drug Development and Industrial Pharmacy.[1] Retrieved from 1

-

Santa Cruz Biotechnology. (n.d.). 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid Product Data. Retrieved from 6

-

Hervés, P. (2014).[7] Hydrolysis of Benzothiazolylcarbamates in Basic Media. Retrieved from 7[5]

-

ResearchGate Forum. (2015). Advice about the stability of ester and carbamate containing compounds. Retrieved from 2[5]

Sources

- 1. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | CAS 537657-97-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: A Researcher's Guide to Resolving Impurities in Oxazolidinone Synthesis

Welcome to the Technical Support Center for Oxazolidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of oxazolidinones. As a class of compounds with significant applications, from chiral auxiliaries in asymmetric synthesis to life-saving antibiotics like Linezolid, achieving high purity is paramount.[1] This resource, presented in a practical question-and-answer format, offers solutions to specific impurity-related issues, grounded in mechanistic principles and validated protocols.

Section 1: Understanding Common Impurities in Oxazolidinone Synthesis

The formation of impurities in oxazolidinone synthesis can often be traced back to the starting materials, reaction conditions, or work-up procedures. A fundamental understanding of these impurities is the first step toward effective resolution.

FAQ 1: What are the most common types of impurities I might encounter?

In our experience, impurities in oxazolidinone synthesis can be broadly categorized as follows:

-

Process-Related Impurities: These are by-products formed from side reactions of starting materials, intermediates, or reagents. Examples include regioisomers, diastereomers, and products of over-alkylation or incomplete reactions. For instance, in the synthesis of the antibiotic Linezolid, a common process-related impurity is the carbamate intermediate, which may persist if the reaction does not go to completion.[1]

-

Enantiomeric Impurities: When synthesizing a specific enantiomer of a chiral oxazolidinone, the presence of the undesired enantiomer is a critical purity issue. This can arise from using starting materials with low enantiomeric purity or from racemization during the synthesis. For example, using (R)-glycidyl butyrate with residual (S)-glycidyl butyrate will lead to the formation of the undesired (R)-Linezolid alongside the active (S)-enantiomer.[1]

-

Degradation Products: Oxazolidinones can degrade under certain conditions, such as exposure to harsh pH or high temperatures, leading to hydrolysis or other decomposition pathways.[2]

-

Residual Solvents and Reagents: Leftover solvents, unreacted starting materials, and reagents from the synthesis and purification steps can also be present as impurities.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you might observe during your experiments and provides a logical workflow for diagnosing and resolving the problem.

Issue 1: My reaction yields a mixture of diastereomers. How can I improve the diastereoselectivity and separate the mixture?

Root Cause Analysis:

The formation of diastereomers is a common challenge in asymmetric synthesis, particularly when using chiral auxiliaries like Evans oxazolidinones to induce stereochemistry in reactions such as aldol additions or alkylations.[3] The ratio of diastereomers is determined by the facial selectivity of the reaction, which is influenced by factors like the choice of Lewis acid, solvent, and temperature. Low diastereoselectivity can result from:

-

Suboptimal Reaction Conditions: The temperature might be too high, or the chosen solvent and Lewis acid may not provide sufficient steric hindrance to favor the formation of one diastereomer.

-

Impure Reagents: Impurities in the substrate or reagents can interfere with the desired stereochemical pathway.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low diastereoselectivity.

Resolution Strategies:

-

Optimize Reaction Conditions:

-

Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

-

Solvent and Lewis Acid: The choice of solvent and Lewis acid can significantly impact the steric environment around the reactive center. Experiment with different combinations to find the optimal conditions for your specific reaction.

-

-

Purification of Diastereomers:

-

Column Chromatography: Diastereomers have different physical properties and can often be separated by silica gel column chromatography.

-

Recrystallization: If the desired diastereomer is a solid, recrystallization can be a highly effective method for purification.

-

Issue 2: My final product has low enantiomeric excess (ee). What are the likely causes and how can I resolve this?

Root Cause Analysis:

Low enantiomeric excess is a critical issue, especially in pharmaceutical applications where one enantiomer is active and the other may be inactive or even harmful. The primary causes include:

-

Racemization: The chiral center may be susceptible to racemization under the reaction or work-up conditions, particularly if harsh acidic or basic conditions are used.

-

Low Enantiopurity of Starting Materials: The enantiomeric purity of your starting materials directly impacts the ee of your final product. For example, in the synthesis of Linezolid, the presence of the (S)-enantiomer of a key starting material, (R)-glycidyl butyrate, will result in the formation of the undesired (R)-Linezolid enantiomer.[1]

-

Inadequate Chiral Catalyst or Auxiliary Performance: The chiral catalyst or auxiliary may not be providing sufficient stereocontrol.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enantiomeric excess.

Resolution Strategies:

-

Verify Starting Material Purity: Always ensure the enantiomeric purity of your chiral starting materials using a validated analytical method like chiral HPLC.

-

Optimize Reaction Conditions to Prevent Racemization:

-

pH Control: Avoid strongly acidic or basic conditions if your chiral centers are labile. Use buffered solutions or non-protic solvents where appropriate.

-

Temperature: Keep reaction and work-up temperatures as low as feasible.

-

-